(3,5-Dimethyl-4-isoxazolyl)(2,6-dimethylmorpholino)methanone

Description

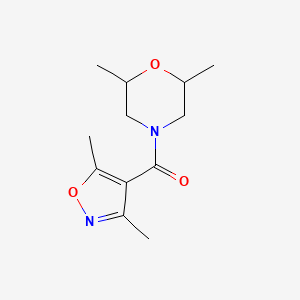

“(3,5-Dimethyl-4-isoxazolyl)(2,6-dimethylmorpholino)methanone” is a heterocyclic compound featuring a 3,5-dimethylisoxazole core linked to a 2,6-dimethylmorpholine moiety via a ketone bridge. The isoxazole ring is substituted with methyl groups at positions 3 and 5, conferring steric and electronic effects that influence reactivity and molecular interactions. The 2,6-dimethylmorpholine group introduces conformational rigidity and modulates solubility and bioavailability due to its polar tertiary amine and ether functionalities.

Properties

IUPAC Name |

(2,6-dimethylmorpholin-4-yl)-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-7-5-14(6-8(2)16-7)12(15)11-9(3)13-17-10(11)4/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLSVKJCTSHIHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=C(ON=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

Condensation Reactions: These reactions often involve the condensation of appropriate precursors, such as diketones or β-keto esters, with hydrazines or hydroxylamines to form the isoxazole ring.

Methylation Reactions:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(3,5-Dimethyl-4-isoxazolyl)(2,6-dimethylmorpholino)methanone: can undergo various types of chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution Reactions: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols to replace existing functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution: Amines, alcohols, and halides.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and aldehydes.

Reduction Products: Alcohols, amines, and alkanes.

Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

(3,5-Dimethyl-4-isoxazolyl)(2,6-dimethylmorpholino)methanone: has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3,5-Dimethyl-4-isoxazolyl)(2,6-dimethylmorpholino)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of “(3,5-Dimethyl-4-isoxazolyl)(2,6-dimethylmorpholino)methanone” with structurally related compounds highlights key differences in substituents, physicochemical properties, and commercial availability.

Structural and Functional Group Variations

| Compound Name | Substituent Group | Key Features |

|---|---|---|

| This compound | 2,6-Dimethylmorpholine | Enhanced steric hindrance; potential for improved metabolic stability |

| (3,5-Dimethyl-4-isoxazolyl)(morpholino)methanone | Morpholine (no methyl groups) | Reduced lipophilicity; higher polarity |

| (3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone | 4-Phenylpiperazine | Increased aromaticity; possible dopamine receptor affinity |

| (3,5-Dimethyl-4-isoxazolyl)-1-piperazinylmethanone | Piperazine | Flexible amine backbone; broader interaction with biological targets |

Physicochemical and Pharmacological Inferences

- Lipophilicity : The 2,6-dimethylmorpholine group likely increases logP compared to unmethylated morpholine analogs, enhancing membrane permeability.

- Metabolic Stability : Methyl groups on morpholine may reduce oxidation by cytochrome P450 enzymes, as seen in related compounds .

- Target Selectivity : Piperazine and phenylpiperazine analogs exhibit broader receptor interactions (e.g., serotonin/dopamine systems), whereas morpholine derivatives may favor kinase or protease targets.

Research Findings and Gaps

- Structural Activity Relationships (SAR) : Methylation at the morpholine 2,6-positions may optimize binding to hydrophobic enzyme pockets, but experimental validation is lacking.

- Synthetic Challenges : Efficient coupling of sterically hindered 2,6-dimethylmorpholine to isoxazole requires optimization, as evidenced by high-yield protocols for less hindered analogs .

- Data Limitations: No direct pharmacological or ADME data for the target compound are publicly available, necessitating further empirical studies.

Biological Activity

(3,5-Dimethyl-4-isoxazolyl)(2,6-dimethylmorpholino)methanone, with the CAS number 478031-63-9, is a compound of interest due to its unique structural features that include both isoxazole and morpholine rings. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antibacterial properties. A study on sulfonamide derivatives, which includes isoxazole structures, demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria . The presence of the morpholine moiety may enhance the compound's interaction with microbial targets.

Anti-inflammatory Properties

Another area of interest is the compound's anti-inflammatory activity. Compounds containing isoxazole rings have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory disorders .

The mechanism by which this compound exerts its effects likely involves:

- Enzyme Inhibition : Binding to specific enzymes or receptors involved in bacterial growth or inflammatory processes.

- Pathway Modulation : Altering signaling pathways related to inflammation and immune responses.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized a derivative of the compound by modifying a natural alkaloid with an isoxazole fragment. The resultant compound showed promising biological activity, indicating that structural modifications can enhance efficacy .

| Compound | Activity | Reference |

|---|---|---|

| 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine | Antibacterial | |

| This compound | Anti-inflammatory |

Case Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the methyl groups on the isoxazole ring increase electron density, enhancing its reactivity and biological interactions. This has been crucial in developing new derivatives with improved potency against target pathogens .

Comparative Analysis with Similar Compounds

Comparing this compound with other isoxazole and morpholine derivatives reveals unique properties that may contribute to its biological activities.

| Compound Type | Example | Key Feature |

|---|---|---|

| Isoxazole Derivatives | 3-Methylisoxazole | Antimicrobial activity |

| Morpholine Derivatives | Morpholine-based drugs | Solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.